4-(2-((2-Bromophenyl)thio)ethyl)morpholine
Overview
Description
4-(2-((2-Bromophenyl)thio)ethyl)morpholine: is a chemical compound with the molecular formula C12H16BrNOS It is characterized by the presence of a morpholine ring substituted with a 2-((2-bromophenyl)thio)ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-((2-Bromophenyl)thio)ethyl)morpholine typically involves the reaction of 2-bromothiophenol with 2-chloroethylmorpholine under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the thiophenol acts as a nucleophile, displacing the chlorine atom from the 2-chloroethylmorpholine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the sulfur atom in the thioether group is oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are used.
Substitution: Nucleophiles like sodium amide (NaNH2) or sodium alkoxide (NaOR) in polar aprotic solvents are employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl-substituted morpholine derivatives.
Substitution: Various substituted morpholine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 4-(2-((2-Bromophenyl)thio)ethyl)morpholine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may be used in the design of enzyme inhibitors or receptor modulators.
Medicine: The compound’s structural features make it a candidate for drug development. It is explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties are leveraged in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 4-(2-((2-Bromophenyl)thio)ethyl)morpholine involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the morpholine ring can form hydrogen bonds with polar amino acids. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
- 4-(2-((2-Chlorophenyl)thio)ethyl)morpholine
- 4-(2-((2-Fluorophenyl)thio)ethyl)morpholine
- 4-(2-((2-Iodophenyl)thio)ethyl)morpholine
Comparison: 4-(2-((2-Bromophenyl)thio)ethyl)morpholine is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. Compared to its chloro, fluoro, and iodo analogs, the bromine atom provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
4-[2-(2-bromophenyl)sulfanylethyl]morpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNOS/c13-11-3-1-2-4-12(11)16-10-7-14-5-8-15-9-6-14/h1-4H,5-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZFOYZNPPHEMKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCSC2=CC=CC=C2Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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